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Compound of Interest

Compound Name: N-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753

An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

This guide provides a comprehensive overview of N-propyl-3-(trifluoromethyl)aniline, a key
fluorinated amine intermediate in the development of pharmaceuticals and agrochemicals. It
covers the compound's chemical identity, physicochemical properties, a detailed synthesis
protocol, and its role as a versatile chemical building block.

Compound Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-
propyl-3-(trifluoromethyl)aniline.[1][2] It is also known by synonyms such as 3-Amino-N-
propylbenzotrifluoride and PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE.[3][4]

Physicochemical Properties

The structural and chemical properties of N-propyl-3-(trifluoromethyl)aniline are summarized
below. These properties are crucial for its application in organic synthesis and for predicting its
behavior in various chemical environments.
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Property Value Reference
CAS Number 887590-37-6 [3][5]
Molecular Formula CioH12F3N [3][6]
Molecular Weight 203.2 g/mol [31[5]
Boiling Point 235.3 £ 40.0 °C (Predicted) [4]
Density 1.158 + 0.06 g/cm? (Predicted) [4]
pKa 4.11 £ 0.25 (Predicted) [4]
LogP 3.60030 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 4 [3]
Rotatable Bonds 3 [3]

Exact Mass

203.09218387

[3]

Role in Chemical Synthesis

N-propyl-3-(trifluoromethyl)aniline is a pivotal building block for synthesizing more complex

organic molecules, particularly for pharmaceutical and agrochemical applications.[5] The

presence of the trifluoromethyl (-CFs) group, a strong electron-withdrawing group, and the N-

propylamino (-NHCsH?~) group, an activating ortho-, para-director, creates a unique electronic

profile on the aromatic ring. This influences the regioselectivity of subsequent reactions, such

as electrophilic aromatic substitution, allowing for controlled functionalization.[5] Its structure is

valuable for introducing the 3-(trifluoromethyl)aniline moiety into larger molecules, which can

enhance biological activity and metabolic stability.[5]
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N-propyl-3-(trifluoromethyl)aniline as a Chemical Intermediate
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Role of the compound as a versatile building block.

The trifluoromethyl group is a feature found in many active pharmaceutical ingredients, where it
can improve properties like lipophilicity and metabolic stability.[7] Derivatives of
trifluoromethylaniline have shown potential in various therapeutic areas, including anticancer
and antimicrobial research.[7][8][9]

Experimental Protocol: Synthesis

The primary and most direct method for synthesizing N-propyl-3-(trifluoromethyl)aniline is
through the N-alkylation of 3-(trifluoromethyl)aniline.[5]

Reaction Principle

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3-
(trifluoromethyl)aniline acts as a nucleophile, attacking an electrophilic propyl source, typically a
propyl halide like propyl bromide or propyl iodide.[5] A base is used to deprotonate the aniline's
amino group, increasing its nucleophilicity.
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General workflow for the synthesis of the title compound.

Materials and Reagents

e 3-(Trifluoromethyl)aniline

e Propyl bromide (or propyl iodide)

e Potassium carbonate (K2COs), anhydrous

¢ Dimethylformamide (DMF), anhydrous

o Potassium iodide (Kl), catalytic amount (optional, enhances reactivity with propyl bromide)
 Diethyl ether

e Saturated aqueous sodium bicarbonate solution

¢ Brine (saturated aqueous sodium chloride solution)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography
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» Hexane and Ethyl acetate for elution

Procedure

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5-2.0

eq).

e Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. If using,
add a catalytic amount of potassium iodide (approx. 0.1 eq).

» Reagent Addition: Add propyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at
room temperature.

o Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain stirring for 12-24
hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). Careful
temperature control is crucial to minimize the formation of the N,N-dipropylated byproduct.[5]

o Work-up:
o After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
o Pour the reaction mixture into water and extract with diethyl ether (3x).

o Combine the organic layers and wash sequentially with water, saturated aqueous sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil via flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-propyl-3-
(trifluoromethyl)aniline.

Chemical Reactivity and Structural Influence

The reactivity of the N-propyl-3-(trifluoromethyl)aniline aromatic ring is governed by the
interplay between its two substituents.
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e Trifluoromethyl Group (-CFs): This is a powerful electron-withdrawing group, which
deactivates the aromatic ring towards electrophilic substitution and is a meta-director.[5]

e N-propylamino Group (-NHCsH?v): This is an electron-donating group, which activates the
ring towards electrophilic substitution and is an ortho-, para-director.[5]

The activating effect of the N-propylamino group typically dominates, directing incoming
electrophiles to positions 2, 4, and 6 (ortho and para to the amino group). This predictable
reactivity allows chemists to use the compound as a scaffold for building more complex, multi-
substituted aromatic structures.

Substituent Effects

-CFs Group
P ES (Deactivating, Meta Director)
\' -NHC3H7 Group
(Activating, Ortho/Para Director)
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Logical diagram of substituent effects on reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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